Cas no 75226-89-0 (Benzeneacetic acid, a-(3,3-diphenyl-2-propen-1-ylidene)-4-methyl-,(aE)-)

Benzeneacetic acid, a-(3,3-diphenyl-2-propen-1-ylidene)-4-methyl-,(aE)- structure
75226-89-0 structure
Product Name:Benzeneacetic acid, a-(3,3-diphenyl-2-propen-1-ylidene)-4-methyl-,(aE)-
CAS No:75226-89-0
MF:C24H20O2
MW:340.414406776428
CID:565365
PubChem ID:6447425
Update Time:2025-04-19

Benzeneacetic acid, a-(3,3-diphenyl-2-propen-1-ylidene)-4-methyl-,(aE)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-(3,3-diphenyl-2-propen-1-ylidene)-4-methyl-,(aE)-
    • (2E)-2-(4-methylphenyl)-5,5-diphenylpenta-2,4-dienoic acid
    • Benzeneacetic acid, alpha-(3,3-diphenyl-2-propenylidene)-4-methyl-, (E )-
    • (E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid
    • Benzeneacetic acid, alpha-(3,3-diphenyl-2-propenylidene)-4-methyl-, (E)-
    • 75226-89-0
    • BRN 2290948
    • Inchi: 1S/C24H20O2/c1-18-12-14-21(15-13-18)23(24(25)26)17-16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17H,1H3,(H,25,26)/b23-17+
    • InChI Key: UMXVVCXDMHGELF-HAVVHWLPSA-N
    • SMILES: OC(/C(=C/C=C(\C1C=CC=CC=1)/C1C=CC=CC=1)/C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 340.14633
  • Monoisotopic Mass: 340.14633
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 6.4
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Density: 1.148
  • Boiling Point: 536°C at 760 mmHg
  • Flash Point: 410.5°C
  • Refractive Index: 1.631
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